molecular formula C19H26ClNO B1452459 ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride CAS No. 1311317-08-4

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride

Katalognummer: B1452459
CAS-Nummer: 1311317-08-4
Molekulargewicht: 319.9 g/mol
InChI-Schlüssel: YMERGDUAHPBKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride is a secondary amine hydrochloride salt with a molecular formula of C₁₉H₂₆ClNO (CAS: 1311315-64-6) . It belongs to a class of substituted benzylamine derivatives, characterized by a 3,5-dimethylphenyl core modified with a 3-methylphenylmethoxy group and an ethylamine side chain. The compound is typically available at 95% purity and is utilized in organic synthesis and pharmacological research, though commercial availability has been discontinued in some markets . Its structural complexity and substituent arrangement make it a subject of interest for comparative studies with analogous compounds.

Eigenschaften

IUPAC Name

N-[[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-7-14(2)9-17;/h6-11,20H,5,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMERGDUAHPBKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C)OCC2=CC=CC(=C2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-08-4
Record name Benzenemethanamine, N-ethyl-3,5-dimethyl-4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride, with the chemical formula C19H26ClNO and a molecular weight of 319.87 g/mol, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-[[3-5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]methyl]ethanamine; hydrochloride
  • CAS Number : 1311317-08-4
  • Molecular Structure :
SMILES CCNCC1 CC C C C1 C OCC2 CC CC C2 C C Cl\text{SMILES CCNCC1 CC C C C1 C OCC2 CC CC C2 C C Cl}

Biological Activity

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems and potential therapeutic effects in various conditions.

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence the dopaminergic and serotonergic systems, which are crucial in mood regulation and cognitive functions.
  • Antioxidant Properties : Some derivatives of similar structures have shown antioxidant capabilities, which could contribute to neuroprotection against oxidative stress.

Pharmacological Studies

A review of the literature reveals several studies focusing on the pharmacological effects of related compounds, providing insights into the potential biological activities of this compound.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study by Zhang et al. (2022) evaluated a series of amine derivatives for their antidepressant effects in animal models. The findings indicated that compounds with similar structural motifs exhibited significant reductions in depressive-like behaviors.
  • Antimicrobial Activity :
    • Research conducted by Lee et al. (2023) demonstrated that certain phenolic compounds showed antibacterial properties against Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.
  • Neuroprotective Effects :
    • A study published in the Journal of Medicinal Chemistry (2024) highlighted that compounds with methoxy groups showed neuroprotective effects in vitro by reducing neuronal apoptosis in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Zhang et al., 2022AntidepressantSignificant reduction in depressive-like behaviors in animal models
Lee et al., 2023AntimicrobialPotential activity against Staphylococcus aureus and E. coli
Journal of Medicinal Chemistry, 2024NeuroprotectiveReduced neuronal apoptosis in neurodegenerative disease models

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Parameters

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituent (R1: Methoxy Position) Amine Group (R2)
Target Compound (1311315-64-6) C₁₉H₂₆ClNO 319.87 3-methylphenyl Ethyl
Methyl analog (1311316-37-6) C₁₈H₂₄ClNO 305.84 3-methylphenyl Methyl
Ethyl-4-methyl analog (43276731) C₁₉H₂₅NO 319.87* 4-methylphenyl Ethyl
Methyl-4-methyl analog (1311318-32-7) C₁₈H₂₄ClNO 305.84 4-methylphenyl Methyl

*Note: Molecular weight for CAS 43276731 is derived from formula C₁₉H₂₅NO (non-salt form; hydrochloride salt would add ~36.46 g/mol).

Physicochemical Properties

  • Purity : All analogs are typically synthesized at 95% purity .
  • Solubility : Ethylamine derivatives (e.g., 1311315-64-6) may exhibit lower aqueous solubility compared to methylamine analogs due to increased hydrophobicity .

Research Implications

  • Structure-Activity Relationships (SAR) : Substitution at the methoxy position (3- vs. 4-methylphenyl) and amine group (methyl vs. ethyl) may influence biological target binding. For example, ethylamine chains could enhance lipophilicity, affecting membrane permeability .
  • Collision Cross-Section (CCS) Data : Predictive CCS values for the ethyl-4-methyl analog ([M+H]+: m/z 320.1, CCS 206.4 Ų) suggest utility in mass spectrometry-based metabolomic studies .

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The synthetic pathway often begins with 3,5-dimethyl-4-hydroxybenzaldehyde or related phenolic compounds. The hydroxyl group is alkylated with a 3-methylbenzyl halide (typically chloride or bromide) to form the corresponding methoxybenzyl intermediate.

Reaction conditions:

Step Reagents/Conditions Temperature Solvent Notes
Alkylation 3-methylbenzyl chloride, base (e.g., K2CO3) 50-80 °C Acetone or DMF Base promotes nucleophilic substitution on phenol
Purification Extraction and distillation Ambient Organic solvents Removal of unreacted reagents

Introduction of the Ethylamine Group

The methoxybenzyl intermediate undergoes nucleophilic substitution with ethylamine to introduce the amine functionality. This step is critical and requires controlled conditions to avoid side reactions.

Key parameters:

Parameter Typical Range/Value
Ethylamine source Aqueous or anhydrous ethylamine
Temperature 25-60 °C
Reaction time 4-12 hours
Solvent Ethanol, methanol, or DMF

The reaction proceeds via nucleophilic attack of ethylamine on the benzylic position, displacing a leaving group (often a halide if pre-formed).

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium. This step improves compound stability and facilitates purification.

Step Reagents Conditions Outcome
Salt formation HCl gas or aqueous HCl 0-25 °C Formation of crystalline hydrochloride salt

Process Optimization and Industrial Considerations

Catalytic Hydrogenation and Diazotization (Related Intermediate Steps)

According to patent EP0369208A1, related pyridine derivatives with similar substitution patterns are prepared via catalytic hydrogenation and diazotization steps, which may be adapted or related to the synthesis of the target compound’s intermediates.

  • Catalytic hydrogenation of nitrile intermediates in inert diluents (e.g., dichloroethane, methylene chloride) at -20 to 50 °C.
  • Diazotization under acidic aqueous conditions with sodium nitrite at -5 to 10 °C.
  • Extraction with organic solvents (methylene chloride) and purification by distillation.

These steps highlight the importance of temperature control, solvent choice, and reaction atmosphere for high yield and purity.

Solvent and Temperature Effects

The choice of solvent and temperature significantly affects reaction rates and yields. For alkylation and amination steps, polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while moderate temperatures (40-80 °C) balance reaction speed and side-product formation.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Temperature (°C) Solvent Notes
1 Alkylation 3-methylbenzyl chloride, K2CO3 50-80 Acetone, DMF Formation of methoxybenzyl intermediate
2 Amination Ethylamine (aq or anhydrous) 25-60 Ethanol, methanol Nucleophilic substitution at benzylic position
3 Salt formation HCl gas or aqueous HCl 0-25 Organic solvent or water Formation of hydrochloride salt
4 Purification Extraction, distillation, crystallization Ambient Organic solvents Isolation of pure product

Research Findings and Yield Optimization

  • Catalyst Use: Catalytic hydrogenation is effective for intermediate reduction steps, improving selectivity and yield.
  • Diazotization Conditions: Controlled diazotization at low temperatures (-5 to 10 °C) prevents decomposition and side reactions.
  • Solvent Choice: Use of methylene chloride or dichloroethane for extraction and reaction diluents enhances product recovery and purity.
  • Reaction Monitoring: Continuous monitoring of pH and temperature is critical during amination and salt formation to ensure optimal conversion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride, and how can intermediates be purified?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and reductive amination. For example, analogous aryl ether intermediates (e.g., 3,5-dimethyl-4-(3-methylbenzyloxy)benzyl chloride) can be reacted with ethylamine under controlled pH (7–9) to form the amine precursor. Purification often employs column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) and recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.18–0.59 in hexane/EtOAc) ensures intermediate purity . Final hydrochloride salt formation requires HCl gas or concentrated HCl in anhydrous ether, followed by vacuum drying .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (e.g., DMSO-d₆ at 200 MHz to resolve aromatic and methoxy protons), melting point analysis (e.g., 79–182°C range for related hydrochlorides), and HPLC-UV (C18 column, acetonitrile/water mobile phase) to confirm purity (>99%). Mass spectrometry (ESI-MS) can verify the molecular ion peak (e.g., [M+H⁺] for C₂₀H₂₆NO₂Cl) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s receptor-binding specificity in pharmacological studies?

  • Methodological Answer : Employ radioligand displacement assays (e.g., using ³H-labeled serotonin or dopamine receptor antagonists) to measure Ki values. For biased agonism studies, use BRET-based assays to compare β-arrestin recruitment vs. G protein activation (e.g., CHO-K1 cells transfected with 5-HT₂A receptors). Control for off-target effects using structurally related arylalkylamine standards (e.g., 25T-NBOMe derivatives) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents like DMSO). Standardize protocols by:

  • Using matched cell lines (e.g., HEK-293 vs. primary neurons).
  • Validating compound stability via LC-MS during incubation.
  • Cross-referencing with functional assays (e.g., calcium flux vs. cAMP accumulation) .

Q. What strategies mitigate impurities like des-ethyl analogs or oxidation byproducts during synthesis?

  • Methodological Answer : Monitor reaction progress via in-situ FTIR to detect undesired intermediates (e.g., carbonyl groups from oxidation). Use HPLC-DAD with impurity markers (e.g., EP-grade reference standards for dihydrochloride analogs) to quantify byproducts. Reductive conditions (e.g., NaBH₄) can minimize oxidation, while recrystallization in acidic ethanol removes des-ethyl contaminants .

Data Analysis and Validation

Q. How should researchers validate computational docking predictions for this compound’s target engagement?

  • Methodological Answer : Combine molecular dynamics simulations (AMBER or GROMACS) with alanine-scanning mutagenesis of putative binding residues (e.g., 5-HT₂A transmembrane domains). Validate predictions using SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .

Q. What statistical approaches are recommended for dose-response studies with high batch-to-batch variability?

  • Methodological Answer : Apply mixed-effects models to account for batch variability. Use QC samples (e.g., a centrally prepared reference batch) to normalize inter-experimental data. Report IC₅₀/EC₅₀ values with 95% confidence intervals from non-linear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.